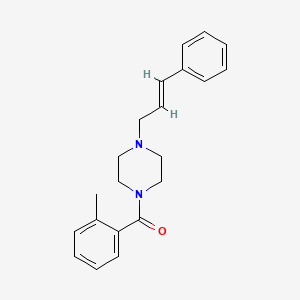
1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MPMP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazines and has been found to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic effects in animal models. 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
Wirkmechanismus
The exact mechanism of action of 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it has been suggested that 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts as a modulator of the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to interact with the dopamine and serotonin systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. In addition, 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to its use. 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has low solubility in water, which may make it difficult to use in certain experiments. In addition, the exact mechanism of action of 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the development of more potent and selective analogs of 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further research is also needed to better understand the mechanism of action of 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine and its effects on the brain and behavior.
In conclusion, 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the condensation of 2-methylbenzoyl chloride and 3-phenylacryloyl chloride with piperazine. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine.
Eigenschaften
IUPAC Name |
(2-methylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-18-8-5-6-12-20(18)21(24)23-16-14-22(15-17-23)13-7-11-19-9-3-2-4-10-19/h2-12H,13-17H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKPHBQQYNQSAE-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methylphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(pyridin-2-ylmethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5619621.png)




![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]chromane-3-carboxamide](/img/structure/B5619636.png)
![10-(4-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5619639.png)
![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5619648.png)
![N-[(1-naphthylamino)carbonothioyl]-2-furamide](/img/structure/B5619654.png)
![2-(ethylamino)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5619662.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5619674.png)
![5-[(2-bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B5619685.png)
![3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5619692.png)
